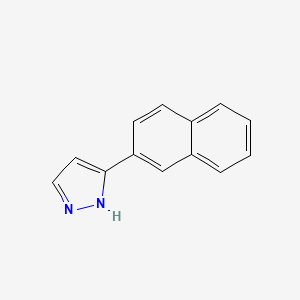

3-(naphthalen-2-yl)-1H-pyrazole

Descripción general

Descripción

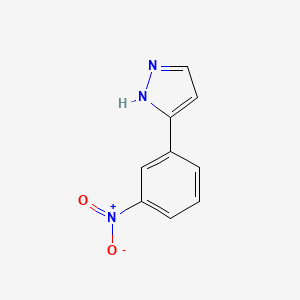

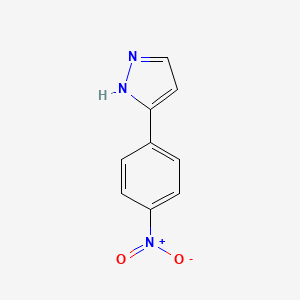

The compound "3-(naphthalen-2-yl)-1H-pyrazole" and its derivatives have been the subject of various studies due to their potential biological activities and applications in chemistry. These compounds are characterized by the presence of a pyrazole ring attached to a naphthalene moiety, which can interact with various biological targets and can be used as a core structure for the development of new chemical sensors and materials .

Synthesis Analysis

The synthesis of 1-arylpyrazoles, including those with a naphthalene moiety, typically involves the formation of the pyrazole ring followed by the introduction of the naphthalene group. For instance, the synthesis of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) involved the use of a basic amine and an ethylenoxy spacer to achieve selectivity for σ(1) receptors . Another example is the synthesis of a naphthalene-pyrazol conjugate, which acted as an Al(III) ion-selective chemosensor . Additionally, the synthesis of a new ligand, 1-[3-(2-pyridyl)pyrazol-1-ylmethyl]naphthalene, and its metal complexes has been reported, showcasing the versatility of these compounds in coordination chemistry .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a Schiff base compound containing a naphthalene-pyrazole moiety revealed specific dihedral angles between the pyrazole and naphthalene rings, indicating the spatial arrangement of these groups . Similarly, the structure of a 1,4-diaroyl pyrazole derivative showed the orientation of the naphthalene and pyrazole rings relative to each other .

Chemical Reactions Analysis

The reactivity of the naphthalene-pyrazole compounds has been explored in various chemical reactions. These compounds have been used as ligands in metal complexes, which have shown significant cytotoxic activity against cancer cell lines and the ability to bind to DNA through intercalative modes . Additionally, the naphthalene-pyrazole core has been incorporated into compounds with antitumor properties, where the substituents on the rings have been shown to affect the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their photophysical behavior, have been studied to understand their potential applications. For instance, the naphthalene-pyrazol conjugate exhibited selective fluorescence sensing for Al(III) ions, which could be used as a biomarker in aqueous solutions . The compounds' crystal structures often reveal intramolecular hydrogen bonding and stacking interactions, which can influence their solid-state properties and interactions with other molecules .

Aplicaciones Científicas De Investigación

Cooperative Molecular Dimers

- Research Overview : Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles, including a derivative of 3-(naphthalen-2-yl)-1H-pyrazole. They focused on the dimerization process and the formation of intermolecular hydrogen bonds in these compounds (Zheng, Wang, & Fan, 2010).

Antioxidant Activity

- Study and Findings : A study by Jasril et al. (2019) involved synthesizing pyrazoline analogs, including derivatives of 3-(naphthalen-2-yl)-1H-pyrazole, and evaluating their antioxidant activities. They discovered notable antioxidant properties in some compounds (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).

Anti-Inflammatory Activity

- Research Insight : Shroff, Daharwal, and Swarnakar (2017) synthesized novel indolyl-pyrazoline compounds, including those with a 3-(naphthalen-2-yl)-1H-pyrazole moiety. These compounds were evaluated for anti-inflammatory activity, showing promising results (Shroff, Daharwal, & Swarnakar, 2017).

Propiedades

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-7-8-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBVYNAEDCHKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371790 | |

| Record name | 3-(2-naphthyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(naphthalen-2-yl)-1H-pyrazole | |

CAS RN |

150433-20-8 | |

| Record name | 3-(2-naphthyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)